molecular formula C10H8 B564973 Naphthalene-13C10 CAS No. 219526-41-7

Naphthalene-13C10

Cat. No.: B564973
CAS No.: 219526-41-7
M. Wt: 138.098
InChI Key: UFWIBTONFRDIAS-IIYFYTTLSA-N
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Description

Naphthalene-13C10 is a compound where all ten carbon atoms in the naphthalene molecule are replaced with the carbon-13 isotope. This isotopically labeled compound is used extensively in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The molecular formula of this compound is 13C10H8, and it has a molecular weight of 138.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Naphthalene-13C10 typically involves the use of synthetic organic chemistry techniques. One common method is the isotope exchange reaction, where a 13C isotope-labeled starting material reacts with an appropriate reagent to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar isotope exchange methods. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified and packaged for use in various research applications .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-13C10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalene-13C10 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of Naphthalene-13C10 involves its use as a tracer molecule. The carbon-13 isotope allows researchers to track the movement and transformation of the compound in various chemical and biological systems. This is particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic label provides a distinct signal .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its complete labeling with carbon-13, providing a distinct advantage in studies requiring high sensitivity and specificity. This makes it particularly valuable in advanced research applications where precise tracking of carbon atoms is essential .

Properties

IUPAC Name

naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-IIYFYTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13CH][13CH]=[13CH][13C]2=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676055
Record name (~13~C_10_)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.097 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219526-41-7
Record name (~13~C_10_)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219526-41-7
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